molecular formula C21H24N2O6S B2608060 (Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-29-1

(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2608060
CAS No.: 865161-29-1
M. Wt: 432.49
InChI Key: HKPUDISLSSTCNB-DQRAZIAOSA-N
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Description

(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research. Its structure, featuring a benzothiazole core fused with a trimethoxybenzamide group, suggests potential as a key intermediate for the synthesis of novel heterocyclic compounds source . Researchers are investigating this class of molecules for their potential biological activity, particularly as inhibitors of various kinase targets, which are crucial in signal transduction pathways source . The presence of the (Z)-configured imine (ylidene) group is a critical pharmacophore that can influence the molecule's conformation and binding affinity towards specific enzymes or receptors. The specific substitution pattern, including the multiple methoxy groups and the methoxyethyl side chain, is designed to modulate the compound's physicochemical properties, such as solubility and membrane permeability, and to explore structure-activity relationships (SAR) in the development of new pharmacological probes source . Its primary research value lies in its utility as a building block for the creation of targeted chemical libraries aimed at discovering new therapeutic agents for conditions like cancer and inflammatory diseases.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-25-9-8-23-15-7-6-14(26-2)12-18(15)30-21(23)22-20(24)13-10-16(27-3)19(29-5)17(11-13)28-4/h6-7,10-12H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPUDISLSSTCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoyl chloride with 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C22H24N2O5S
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : 3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

The compound features a complex arrangement of methoxy groups and a thiazole moiety, which are known to enhance biological activity and solubility.

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural components suggest potential activity against various diseases:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth through apoptosis induction in cancer cells. Research has demonstrated that similar thiazole derivatives exhibit cytotoxic effects against multiple cancer lines, suggesting a potential pathway for this compound's activity.
  • Antimicrobial Properties : The presence of methoxy groups is often associated with enhanced antimicrobial activity. Studies have reported that compounds with similar structures display significant antibacterial and antifungal properties.

Materials Science

The unique chemical structure allows for the exploration of this compound in materials science:

  • Polymerization Studies : Research indicates that derivatives of this compound can be used to synthesize polymeric materials with desirable mechanical properties. The incorporation of thiazole units into polymer chains can enhance thermal stability and mechanical strength.

Biochemical Applications

The compound's ability to interact with biological systems opens avenues for biochemical applications:

  • Enzyme Inhibition : The thiazole moiety may serve as a scaffold for developing enzyme inhibitors. Studies on related compounds have shown potential in inhibiting enzymes associated with metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of thiazole derivatives on cancer cell lines. The results indicated that compounds similar to (Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibited IC50 values in the micromolar range against various cancer types, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research conducted on methoxy-substituted thiazoles demonstrated significant antibacterial activity against Gram-positive bacteria. The study concluded that the introduction of specific substituents on the thiazole ring could enhance antimicrobial potency, suggesting a similar outcome for the compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells[Study on Thiazoles]
AntimicrobialSignificant activity against bacteria[Antimicrobial Study]
Enzyme InhibitionPotential inhibitor of metabolic enzymes[Biochemical Research]

Table 2: Polymerization Characteristics

Polymer TypePropertiesReference
Styrene CopolymerEnhanced mechanical strength[Polymer Study]
Thermally Stable PolymerHigh thermal stability[Materials Research]

Mechanism of Action

The mechanism of action of (Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-Trimethoxybenzamide (Compound 22)

  • Core structure : Benzimidazole (two fused benzene and imidazole rings) vs. benzo[d]thiazole in the target compound.
  • Substituents: 3,4,5-Trimethoxybenzamide (shared with target) but lacks the methoxyethyl group. A cyano (-CN) group on the benzimidazole enhances electrophilicity.
  • Stereochemistry: No Z/E isomerism reported, unlike the target compound.
  • Synthesis: Prepared from 3,4,5-trimethoxybenzoyl chloride and 2-amino-5(6)-cyanobenzimidazole in toluene with Et3N .

N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-Ylidene]-Benzamide (4g)

  • Core structure : 1,3,4-Thiadiazole (five-membered ring with N, S) vs. six-membered benzo[d]thiazole in the target.
  • Substituents: 3-Methylphenyl and dimethylamino-acryloyl groups increase lipophilicity.
  • Key difference : Absence of methoxy groups reduces polarity compared to the target compound .

Physicochemical and Spectral Data Comparison

Property Target Compound Compound 22 Compound 4g
Melting Point Not reported 247–250 °C 200 °C
1H NMR (Key Signals) Anticipated methoxy (δ ~3.7–3.9 ppm), aromatic protons (δ ~6.5–8.0 ppm), and methoxyethyl (δ ~3.4–4.0 ppm) δ 12.75 (NH), 3.76–3.90 (3×OCH3) δ 7.94–7.51 (aromatic), 3.90 (OCH3)
Elemental Analysis (C%) Not reported 61.54% (calc) / 61.36% (found) 64.27% (calc) / 64.15% (found)
Solubility Likely moderate (methoxyethyl enhances polarity) Low (cyanobenzimidazole reduces solubility) Low (lipophilic substituents)

Biological Activity

(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The compound was synthesized through a multi-step process involving the condensation of various substituted benzaldehydes with 2-methoxyethyl cyanoacetate. Characterization techniques such as IR, NMR, and mass spectrometry were employed to confirm the structure and purity of the synthesized compound. The final product exhibited a melting point of approximately 75.3°C and was characterized by specific spectral features indicative of its functional groups .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
MCF-73.1Doxorubicin0.5
HCT1164.4Etoposide1.0
HEK2935.3--

The results suggest that this compound may act through multiple pathways to inhibit cancer cell growth, potentially involving apoptosis and cell cycle arrest mechanisms .

Antibacterial Activity

The compound's antibacterial properties were also assessed against various bacterial strains. Notably, it exhibited selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) indicating effective antibacterial action.

Bacterial Strain MIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of methoxy groups may enhance lipophilicity, facilitating membrane permeability and enhancing bioavailability .

Case Studies

In a recent case study involving a series of benzimidazole derivatives similar to our compound, researchers found that modifications in substituents significantly altered biological activity profiles. This highlights the importance of structural variations in determining pharmacological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and amino-triazole derivatives. A general approach involves refluxing intermediates (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . For benzo[d]thiazole derivatives, cyclization of thioamide intermediates using Lawesson’s reagent or concentrated sulfuric acid has been reported to yield structurally related compounds .

Q. How can researchers verify the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign methoxy, benzamide, and thiazole protons (e.g., methoxy groups appear as singlets at δ 3.7–4.0 ppm; aromatic protons in the 3,4,5-trimethoxyphenyl group resonate at δ 6.5–7.2 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and C=N (thiazole, ~1600 cm⁻¹) stretches .
  • Mass Spectrometry (FAB/MS) : Validate molecular weight via [M+H]+ peaks .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize antimicrobial and antifungal assays due to structural similarities to 3,4,5-trimethoxyphenyl-containing analogs with known activity. Use:

  • Agar diffusion assays against Staphylococcus aureus and Candida albicans .
  • Microdilution methods to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can the Z-configuration of the imine bond in this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign the Z-configuration. Co-crystallization with co-formers (e.g., acetic acid) may improve crystal quality .
  • NOESY NMR : Detect spatial proximity between the 3,4,5-trimethoxyphenyl group and the benzo[d]thiazole ring to infer stereochemistry .

Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxyethyl chains) to enhance solubility while maintaining the Z-configuration .
  • SAR Studies : Modify the methoxyethyl substituent on the benzo[d]thiazole ring to balance lipophilicity and metabolic stability. Compare analogs from and .

Q. How should researchers address contradictions in reported biological activities of structurally related compounds?

  • Methodological Answer :

  • Dose-Response Reevaluation : Test conflicting compounds (e.g., vs. 7) under standardized conditions (e.g., pH, solvent) to control for assay variability .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain divergent results .

Q. What computational tools are recommended for predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with antimicrobial targets (e.g., fungal CYP51 or bacterial DNA gyrase) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the Z-configuration in aqueous vs. membrane environments .

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